

comparative study of dimethyl-substituted piperazine isomers

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Compound of Interest

Compound Name: 2,2-Dimethylpiperazine
dihydrochloride

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An Objective Comparison of Dimethyl-Substituted Piperazine Isomers for Researchers and Drug Developers

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of therapeutic agents due to their versatile structure and favorable physicochemical properties.[1][2][3] The simple six-membered ring with two opposing nitrogen atoms provides a structurally rigid, yet modifiable, core that enhances properties like aqueous solubility and oral bioavailability, while also allowing for precise interactions with biological targets.[2][3] This guide presents a comparative study of two primary dimethyl-substituted piperazine isomers: 1,4-dimethylpiperazine and 2,5-dimethylpiperazine. It provides an objective analysis of their physicochemical, pharmacological, and toxicological properties, supported by experimental data and detailed protocols for key assays.

Data Presentation: Comparative Analysis of Isomers

The positioning of the two methyl groups on the piperazine ring significantly influences the molecule's properties and, consequently, its biological activity and potential applications.

Physicochemical Properties

The substitution pattern directly affects fundamental properties such as boiling point, vapor pressure, and molecular shape. These characteristics are critical for predicting the behavior of the compounds in both chemical reactions and biological systems.

Property	1,4-Dimethylpiperazine	2,5-Dimethylpiperazine	Source(s)
CAS Number	106-58-1	106-55-8	[4] [5]
Molecular Formula	C6H14N2	C6H14N2	[4] [5]
Molecular Weight	114.19 g/mol	114.19 g/mol	[4] [5]
Appearance	Colorless liquid or crystalline solid	Solid	[5]
Boiling Point	131-132 °C	~162 °C (436.70 K)	[6]
Melting Point	-1 °C	~97 °C (370.58 K)	[6]
Vapor Pressure	5.22 mmHg - 20 mbar (@ 20 °C)	Not specified	[4] [7]
Solubility	Good solubility in water and organic solvents	Soluble	

Pharmacological Activities

Piperazine derivatives are well-known for their broad range of pharmacological activities, particularly their interactions with neurotransmitter receptors.[\[8\]](#)[\[9\]](#) While specific bioactivity data for each dimethyl isomer is often proprietary or embedded in broader drug discovery programs, the general activities of the piperazine class provide a strong indication of their potential.

- 1,4-Dimethylpiperazine: This isomer has historical use as an anthelmintic, a class of drugs that expel parasitic worms. Its mechanism of action involves paralyzing the parasite by acting as an agonist at the inhibitory GABA (γ-aminobutyric acid) receptor. This selectivity arises because vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor is a different isoform. More recently, it has been used as a model molecule for studying the degradation of more complex drugs containing the same reactive moiety.[\[10\]](#)

- 2,5-Dimethylpiperazine: This isomer serves as a versatile building block in the synthesis of new biologically active compounds.[\[11\]](#) Its structural features, including the presence of cis and trans stereoisomers, make it a valuable tool for researchers studying receptor binding and structure-activity relationships (SAR).[\[11\]](#)[\[12\]](#) The ability to create stereochemically distinct derivatives allows for fine-tuning the fit of a molecule to its biological target, which is a critical aspect of modern drug design.

The broader class of piperazine derivatives exhibits significant activity at dopamine, serotonin, and adrenergic receptors, making them central to the development of antipsychotic and antidepressant medications.[\[8\]](#)[\[13\]](#)[\[14\]](#) They are also integral to anticancer drugs like Imatinib and antiviral agents.[\[9\]](#)

Toxicological Profiles

Understanding the toxicological profile of any chemical is crucial for its development as a therapeutic agent. Both 1,4- and 2,5-dimethylpiperazine are classified as hazardous materials, requiring careful handling.

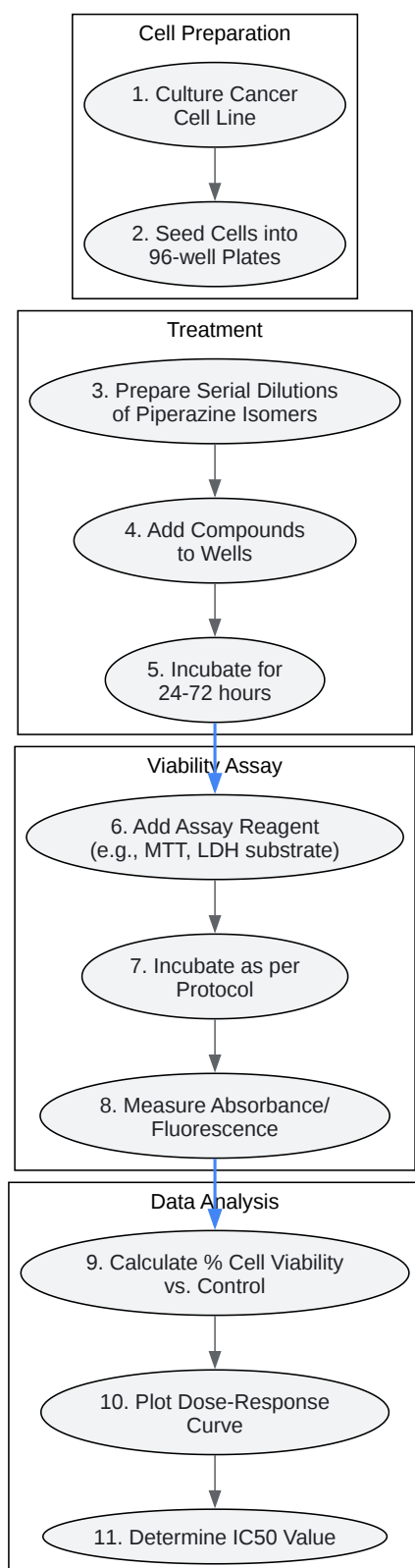
Hazard	1,4-Dimethylpiperazine	2,5-Dimethylpiperazine	Source(s)
GHS Classification	Causes severe skin burns and eye damage; Harmful if swallowed.	Toxic in contact with skin; Causes severe skin burns and eye damage; Flammable solid.	[4] [5]
Carcinogenicity	No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC.	Not specified.	[15]

For the broader class of piperazine derivatives, cytotoxicity is a key area of study, especially for anticancer applications.[\[16\]](#) The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.

Compound Class	Cancer Cell Line	Assay Type	IC50 / GI50 (μM)	Source(s)
Piperazine Derivative PCC	SNU-475 (Human Liver Cancer)	Not specified	6.98	[16]
Benzothiazole-Piperazine	HUH-7 (Hepatocellular)	Not specified	1.23	[16]
Guanidine-Piperazine	HT-29 (Colon Cancer)	MTT Assay	< 2	[17]
Guanidine-Piperazine	A549 (Lung Cancer)	MTT Assay	< 2	[17]

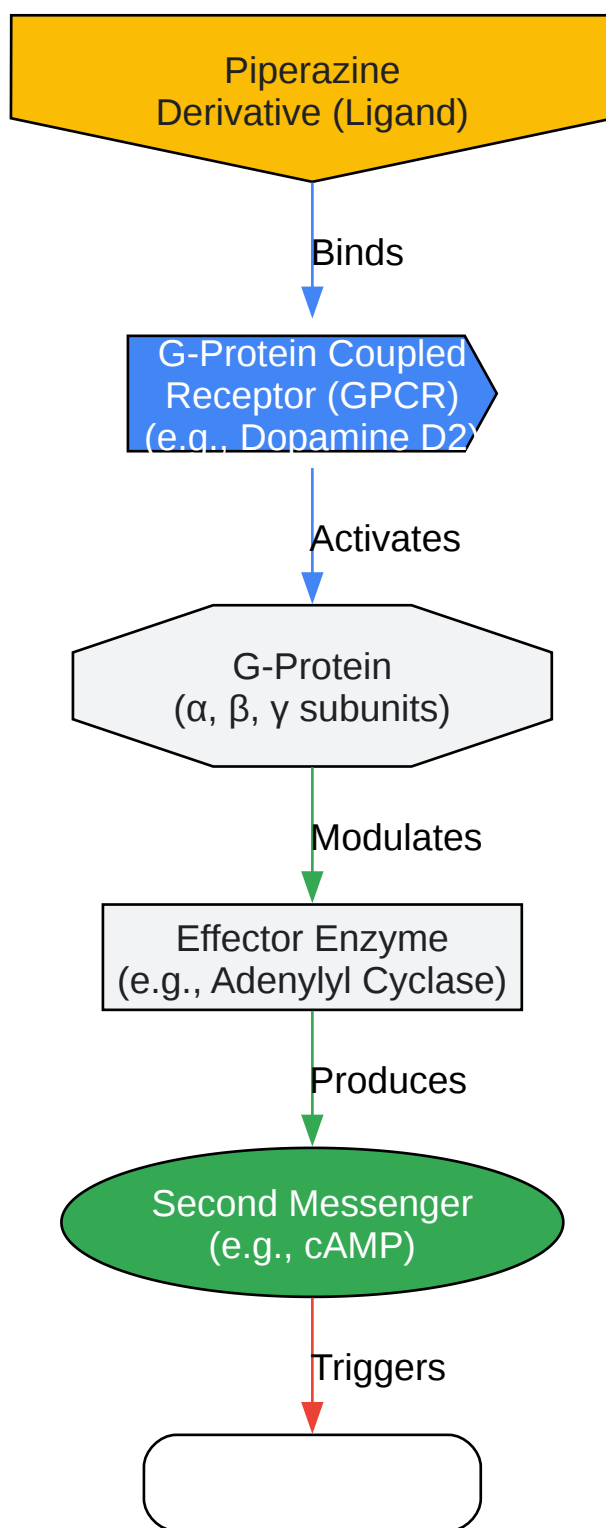
Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental processes. The following diagrams were created using the DOT language to illustrate key concepts relevant to the study of piperazine derivatives.



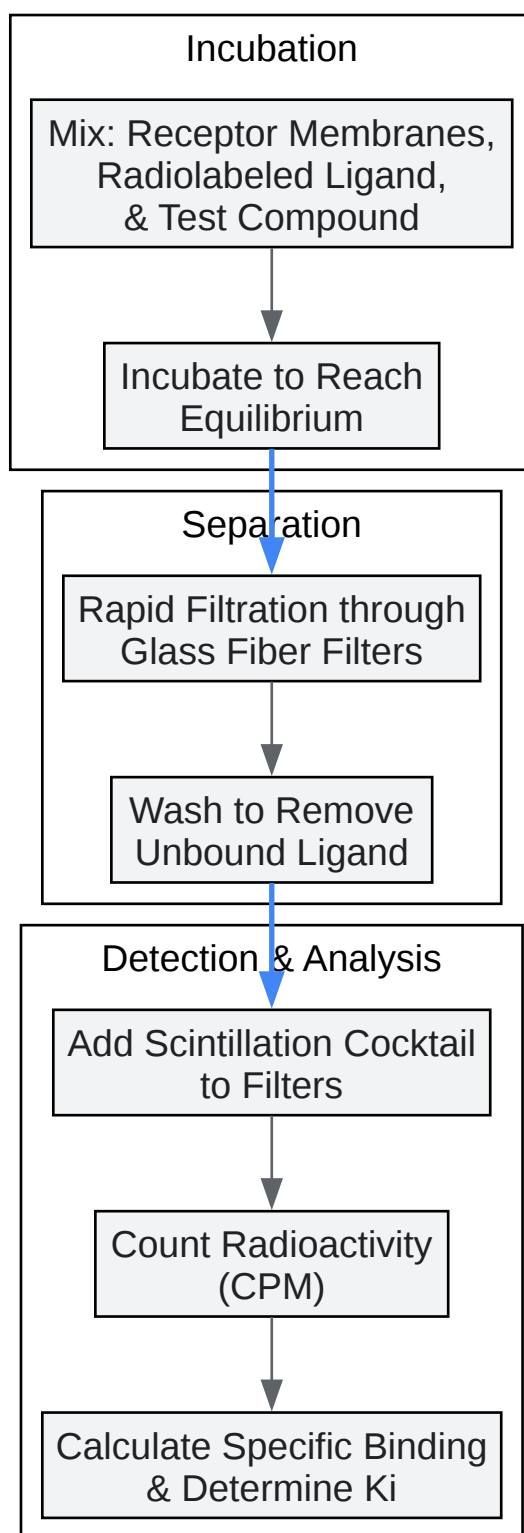
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General experimental workflow for in vitro cytotoxicity assessment.[17]



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Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.[18]



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General workflow for a competitive radioligand binding assay.[18]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of scientific research. The following are methodologies for key experiments used to characterize piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[\[13\]](#)[\[17\]](#)

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well. Incubate for 24 hours to allow for cell attachment.[\[17\]](#)
- **Compound Treatment:** Prepare serial dilutions of the dimethylpiperazine isomers in the appropriate culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).[\[13\]](#) Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[\[17\]](#)
- **MTT Addition:** Following the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (e.g., 28 μ L of a 2 mg/mL solution).[\[17\]](#)
- **Formazan Formation:** Incubate the plates for an additional 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[\[13\]](#)
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 565 nm or similar.[\[17\]](#) The absorbance is directly proportional to the number of viable cells.

Protocol 2: Cytotoxicity Evaluation (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[\[16\]](#)[\[19\]](#)

- **Cell Seeding and Treatment:** Follow steps 1 and 2 as described in the MTT assay protocol.
- **Sample Collection:** After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[\[16\]](#)
- **Reaction Preparation:** Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[\[16\]](#)
- **Reaction Incubation:** Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[\[16\]](#)
- **Stop Reaction:** Add a stop solution (e.g., 50 µL) to each well to terminate the reaction.[\[16\]](#)
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader. [\[16\]](#) Cytotoxicity is determined by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum lysis controls.

Protocol 3: Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[\[20\]](#)

- **Membrane Preparation:** Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the dopamine D2 receptor). Harvest the cells, homogenize them in an ice-cold buffer, and isolate the cell membranes via centrifugation.[\[18\]](#)
- **Binding Reaction:** In a 96-well plate, incubate the receptor membranes with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compound (e.g., a dimethylpiperazine derivative).[\[14\]](#)[\[20\]](#) Include wells for determining total binding (no test compound) and non-specific binding (a high concentration of an unlabeled known ligand).[\[18\]](#)
- **Incubation:** Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.[\[20\]](#)

- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with an ice-cold buffer to remove any remaining unbound ligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.^[20]
- **Data Analysis:** Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. From this curve, the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) can be determined, and the inhibition constant (K_i) can be calculated.

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